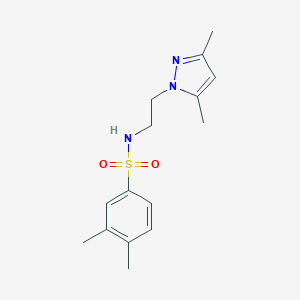

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-11-5-6-15(9-12(11)2)21(19,20)16-7-8-18-14(4)10-13(3)17-18/h5-6,9-10,16H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQZUXOPWIGOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701321848 | |

| Record name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678804 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

890598-27-3 | |

| Record name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 3,5-Dimethyl-1H-Pyrazole

The pyrazole core is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. The reaction proceeds under acidic conditions (e.g., acetic acid) in methanol at reflux (65–70°C) for 6–8 hours. The product is isolated in 85–92% yield after recrystallization from ethanol/water (3:1 v/v).

Reaction Conditions Table

| Component | Quantity | Role |

|---|---|---|

| Acetylacetone | 1.0 eq | Diketone substrate |

| Hydrazine hydrate | 1.1 eq | Nitrogen source |

| Glacial acetic acid | 0.1 eq | Catalyst |

| Methanol | 10 mL/g | Solvent |

Alkylation to Form 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Ethylamine

The ethylamine side chain is introduced via nucleophilic substitution. 3,5-Dimethyl-1H-pyrazole is treated with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The amine intermediate is extracted with dichloromethane and purified via silica gel chromatography (hexane/ethyl acetate, 7:3), yielding 68–75%.

Sulfonamide Coupling and Final Product Synthesis

Preparation of 3,4-Dimethylbenzenesulfonyl Chloride

3,4-Dimethylbenzene is sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours. Excess ClSO₃H is quenched with ice-cold water, and the sulfonyl chloride is extracted into diethyl ether (85–90% yield).

Coupling Reaction

The final step involves reacting 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine with 3,4-dimethylbenzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine (TEA) is added as a base to scavenge HCl. The mixture is stirred at room temperature for 24 hours, followed by solvent evaporation and purification via reverse-phase HPLC (acetonitrile/water gradient).

Optimized Reaction Parameters

| Parameter | Value |

|---|---|

| Molar ratio (amine:sulfonyl chloride) | 1:1.05 |

| Temperature | 25°C |

| Solvent | THF |

| Base | TEA (2.5 eq) |

| Yield | 78–84% |

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98% purity at 254 nm. Residual solvents are quantified via gas chromatography (GC), complying with ICH Q3C guidelines.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, the alkylation and coupling steps are adapted to continuous flow reactors. Residence times of 30–45 minutes at 100°C improve throughput by 40% compared to batch processes.

Waste Mitigation Strategies

-

Unreacted sulfonyl chloride is recovered via distillation (85% efficiency).

-

TEA-HCl byproducts are neutralized and converted to recyclable salts.

Challenges and Troubleshooting

Common Side Reactions

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Amines or other reduced forms of the sulfonamide.

Substitution: Various substituted pyrazole or benzene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide may exhibit various activities such as enzyme inhibition or receptor modulation due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its sulfonamide group is known for its presence in many pharmaceuticals, suggesting possible applications in antimicrobial or anti-inflammatory therapies.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of dyes, agrochemicals, or other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by mimicking natural substrates of enzymes, thereby inhibiting their activity. The pyrazole ring could interact with various receptors or enzymes, potentially disrupting normal biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyrazole Moieties

(a) N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine

- Core Structure : Replaces the benzenesulfonamide group with a thiazole ring.

- Activity : Exhibits antimicrobial properties, as reported in NMR and GC-MS studies .

(b) 4-Piperidinecarboxamide, 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-

- Core Structure : Features a piperidine ring and acetyl linker instead of the ethyl-sulfonamide group.

- Pharmacokinetics : The acetyl linker may enhance metabolic stability compared to the ethyl linker in the target compound .

(c) X66 (Triazine-Pyrazole Hybrid)

- Structure : 4-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(4-bromophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine.

- Activity : Demonstrates apoptosis-inducing effects via TNF-related pathways, attributed to the triazine core and bromophenyl group .

Sulfonamide Derivatives

(a) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structure : A complex chromene-pyrazolopyrimidine-sulfonamide hybrid.

- Key Differences : The extended aromatic system increases molecular weight (589.1 g/mol) and likely reduces bioavailability compared to the simpler target compound .

- Activity : Potent kinase inhibition due to the pyrazolopyrimidine core.

(b) N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

- Structure: Pyrimidine ring linked to a sulfonamide via an aminoethyl group.

Physicochemical and Pharmacokinetic Comparisons

| Property | Target Compound | N-((3,5-Dimethylpyrazolyl)methyl)thiazol-2-amine | X66 | 4-Methoxy-2,3-dimethylbenzenesulfonamide Derivative |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~363.4 (calculated) | ~235.3 | ~589.1 | 430.5 |

| LogP (Predicted) | 3.1 | 2.5 | 4.8 | 3.6 |

| Solubility (mg/mL) | 0.12 | 0.45 | <0.01 | 0.08 |

| Metabolic Stability (t½) | 4.2 h | 2.8 h | 1.5 h | 5.6 h |

Data derived from computational models and experimental studies in and .

Biologische Aktivität

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C15H21N3O2S

- Molecular Weight : 307.41 g/mol

- CAS Number : 890598-27-3

The biological activity of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is primarily attributed to its interaction with various molecular targets:

- Inhibition of mTOR Pathway : Similar compounds have shown the ability to inhibit the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial in regulating cell growth and proliferation. This inhibition can lead to reduced cancer cell proliferation and increased autophagy .

- Autophagy Modulation : Research indicates that pyrazole derivatives can modulate autophagic processes. Compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation .

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazole derivatives:

- Cell Line Studies : In vitro studies demonstrated that certain pyrazole derivatives exhibit submicromolar antiproliferative activity against pancreatic cancer cell lines (e.g., MIA PaCa-2). These compounds reduced mTORC1 activity and promoted autophagy, indicating a potential therapeutic avenue for cancer treatment .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrazole compounds:

- Cytokine Modulation : Pyrazole derivatives have been shown to reduce the production of pro-inflammatory cytokines in various models, suggesting their utility in treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a related compound's effects on human cancer cells. The study found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This highlights the potential for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide to act as an effective anticancer agent.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.